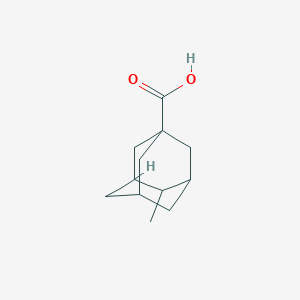

4-Methyladamantane-1-carboxylic acid

Description

Historical Context and Significance of Adamantane (B196018) Scaffolds in Chemical Research

First isolated from petroleum in 1933, adamantane's diamondoid structure, composed of three fused cyclohexane (B81311) rings in a strain-free chair conformation, imparts exceptional thermal stability and chemical resistance. The development of a practical synthetic route to adamantane by Schleyer in 1957 opened the floodgates for the exploration of its chemistry. The unique three-dimensional and lipophilic nature of the adamantane scaffold has made it a valuable building block in medicinal chemistry, materials science, and nanotechnology. Its incorporation into drug molecules can enhance their pharmacokinetic properties, such as absorption and distribution. Furthermore, the rigid framework of adamantane provides a predictable and stable platform for the precise spatial arrangement of functional groups, which is crucial for designing molecules with specific biological activities or material properties.

Overview of 4-Methyladamantane-1-carboxylic acid as a Key Chemical Entity within the Adamantane Family

This compound is a specific derivative where a methyl group and a carboxylic acid group are attached to the adamantane cage. The numbering of the adamantane core follows IUPAC nomenclature, with the bridgehead carbons being primary positions. The presence of both a lipophilic methyl group and a functional carboxylic acid group makes this molecule an interesting subject for chemical synthesis and application-oriented research. The carboxylic acid group, in particular, serves as a versatile handle for further chemical modifications, allowing for the construction of more complex molecules.

Below is a table of computed physicochemical properties for a related compound, 4a-methyladamantane-1e-carboxylic acid, methyl ester, which provides some insight into the expected properties of the parent acid. The "4a" and "1e" designations refer to the axial and equatorial positions of the substituents on the adamantane cage, respectively.

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 208.30 | g/mol |

| Molecular Formula | C13H20O2 | |

| logP (Octanol/Water Partition Coefficient) | 2.622 | |

| Normal Boiling Point (Joback Method) | 588.52 | K |

| Normal Melting Point (Joback Method) | 374.15 | K |

| Enthalpy of Vaporization (Joback Method) | 51.83 | kJ/mol |

| Enthalpy of Fusion (Joback Method) | 20.36 | kJ/mol |

Scope and Research Significance within Organic Synthesis, Materials Science, and Related Fields

The research significance of this compound lies in its potential as a versatile building block and a molecule with tailored properties.

In Organic Synthesis:

The carboxylic acid functionality allows for a wide range of chemical transformations, including esterification, amidation, and reduction to an alcohol. These reactions enable the incorporation of the 4-methyladamantyl moiety into larger and more complex molecular architectures. The synthesis of chiral derivatives, such as (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid, highlights the importance of methylated adamantane carboxylic acids in creating stereochemically defined molecules, which is of paramount importance in areas like asymmetric catalysis and medicinal chemistry. For instance, such compounds have been investigated for their potential antiviral activities, including against the Ebola virus. acs.org

In Materials Science:

The rigid and bulky nature of the adamantane cage can be exploited to create materials with specific physical and chemical properties. Adamantane derivatives have been used as building blocks for polymers, molecular crystals, and self-assembled monolayers. The introduction of a methyl group in this compound can fine-tune the intermolecular interactions and packing in the solid state, potentially leading to materials with altered melting points, solubilities, and mechanical properties. Carboxylic acid-functionalized adamantanes are also of interest as linkers in the formation of metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs), where the adamantane unit can introduce porosity and stability to the resulting structures.

The general synthetic routes to adamantane carboxylic acids can be adapted for the synthesis of this compound. A common method for introducing a carboxylic acid group at a bridgehead position of adamantane is the Koch-Haaf reaction, which involves the carboxylation of an adamantyl cation precursor in the presence of a strong acid and a source of carbon monoxide, such as formic acid. To synthesize the 4-methyl derivative, one would likely start with a 4-methyl substituted adamantane precursor.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-methyladamantane-1-carboxylic acid |

InChI |

InChI=1S/C12H18O2/c1-7-9-2-8-3-10(7)6-12(4-8,5-9)11(13)14/h7-10H,2-6H2,1H3,(H,13,14) |

InChI Key |

RVJHUYMEKVWLFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2CC3CC1CC(C3)(C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyladamantane 1 Carboxylic Acid and Its Analogs

Direct Synthesis Approaches to Adamantane (B196018) Carboxylic Acids

Direct functionalization of the adamantane scaffold to introduce a carboxylic acid group represents the most straightforward synthetic strategy. These methods typically involve the generation of a stable bridgehead adamantyl cation, which is then trapped by a carboxylating agent.

Koch-Haaf Carbonylation and Optimized Conditions

The Koch-Haaf reaction is a cornerstone in the synthesis of tertiary carboxylic acids and is particularly well-suited for the adamantane system. google.com The reaction involves the treatment of an adamantane precursor with a source of carbon monoxide in the presence of a strong acid. google.com The mechanism proceeds through the formation of a tertiary carbenium ion at a bridgehead position, which then reacts with carbon monoxide to form a stable acylium cation. Subsequent hydrolysis yields the desired carboxylic acid.

Various adamantane-based starting materials can be employed. The parent hydrocarbon, adamantane itself, can be carboxylated using formic acid (which decomposes to CO and H₂O in situ) and sulfuric acid. wikipedia.orgorgsyn.org To facilitate the reaction, co-reagents like t-butyl alcohol are often added, which help generate the initial adamantyl cation. orgsyn.org Alternatively, more reactive precursors such as 1-adamantanol (B105290) or 1-bromoadamantane (B121549) can be used, which readily form the cation in strong acid. orgsyn.org

The reaction is highly exothermic, and temperature control is crucial. rsc.org Traditionally, this is managed by slow reagent addition and cooling baths. rsc.org Modern approaches have utilized microflow reactor systems, which offer superior heat transfer and precise control over reaction time, allowing the reaction to be conducted safely at room temperature and enabling multigram-scale synthesis. rsc.org

Table 1: Selected Conditions for Koch-Haaf Carboxylation of Adamantane Derivatives

| Starting Material | Carboxylating Agent(s) | Acid/Catalyst | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Adamantane | Formic acid, t-butyl alcohol | 96% H₂SO₄ | 17-25°C, 1-2 hours | 67-72% | orgsyn.org |

| 1-Adamantanol | Formic acid | 99% H₂SO₄ | 15-20°C, batch reaction | ~95% | rsc.org |

| 1-Adamantanol | Formic acid | H₂SO₄ | Room Temp, microflow | 99% | rsc.org |

| 1-Nitroxyadamantane | Formic acid or its salts | 93-96% H₂SO₄, Urea (B33335) | 18-20°C, 4-24 hours | 90-99% | google.com |

| 1-Bromoadamantane | Formic acid | 96% H₂SO₄ | Not specified | - | orgsyn.org |

Carboxylation Strategies for Functionalization of Adamantane Skeleton

Beyond the classic Koch-Haaf conditions, other carboxylation strategies have been developed. The use of superacidic media, such as SbF₅−HSO₃CF₃, with carbon monoxide can lead to the formation of 1-adamantanecarboxaldehyde, though the carboxylic acid often remains the major product. science.org.ge

A notable variation involves the carboxylation of 1-nitroxyadamantane. This method, carried out in 93-96% sulfuric acid with formic acid or its salts, can produce 1-adamantanecarboxylic acid in yields as high as 90-99%. The addition of urea to the reaction mixture is a key optimization, as it traps nitric acid byproducts and prevents unwanted side reactions. google.com

Multi-Step Synthesis Pathways for Substituted Adamantane Carboxylic Acids

The synthesis of specifically substituted analogs like 4-methyladamantane-1-carboxylic acid often requires multi-step sequences where functional groups are introduced sequentially.

Sequential Halogenation, Amination, and Carboxylation Routes

A versatile strategy for preparing substituted adamantane carboxylic acids involves the initial functionalization of the adamantane core, followed by conversion to the carboxylic acid. Halogenation, particularly bromination, is a common entry point. Adamantane readily reacts with bromine to form 1-bromoadamantane, and the addition of a Lewis acid catalyst can lead to polybrominated derivatives. wikipedia.org This halogenated intermediate can then be directly subjected to Koch-Haaf conditions to yield the corresponding carboxylic acid. orgsyn.org

More elaborate sequences have been devised for complex analogs. For instance, a six-stage synthesis has been reported to produce 3-(p-aminophenyl)adamantane-1-carboxylic acid. This pathway involves:

Bromination of adamantane to 1-bromoadamantane.

Friedel-Crafts reaction with benzene (B151609) to form 1-phenyladamantane.

Nitration of the phenyl ring.

Bromination at a different bridgehead position of the adamantane core.

Carboxylation of the bromo-substituted adamantane via the Koch-Haaf reaction.

Reduction of the nitro group to an amine. rsc.org

This demonstrates how halogenation serves as a critical step for introducing a handle that can later be converted to a carboxylic acid in a molecule bearing other functional groups. rsc.org Similarly, adamantane-1-carboxylic acid itself can be further functionalized. Treatment with a mixture of nitric and sulfuric acids can introduce a functional group at the 3-position, which can be converted to an amino group via the Ritter reaction, yielding 3-aminoadamantane-1-carboxylic acid. rsc.org

Acylation and Subsequent Oxidation Procedures

Another multi-step approach involves the Friedel-Crafts acylation of an adamantane substrate to introduce a ketone, which can then be oxidized to a carboxylic acid. Adamantane and its derivatives can undergo Friedel-Crafts reactions with acyl chlorides in the presence of a Lewis acid catalyst to yield acyl-substituted adamantanes. For example, 1-bromoadamantane can be used in Friedel-Crafts reactions to attach the adamantyl group to aromatic rings, which can then be acylated. science.org.gemdpi.com

Once an acyl group, such as an acetyl group (-COCH₃), is installed at a bridgehead position, it can be converted to a carboxylic acid group (-COOH) through standard oxidative procedures. One common method for methyl ketones is the haloform reaction, which involves treatment with a base and a halogen (e.g., NaOH and Br₂) to produce the carboxylate and a haloform. Alternatively, strong oxidizing agents can cleave the acyl group to yield the carboxylic acid.

Stereoselective Synthesis and Chiral Resolution of Adamantane Derivatives

The introduction of a substituent at a non-bridgehead position, such as the methyl group in this compound, renders the molecule chiral. The synthesis of enantiomerically pure adamantane derivatives can be approached through stereoselective synthesis or by resolving a racemic mixture.

The resolution of racemic carboxylic acids is a widely used method. This typically involves reacting the racemic acid with an enantiomerically pure chiral resolving agent, such as a chiral amine (e.g., brucine (B1667951) or tartaric acid derivatives), to form a pair of diastereomeric salts. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the pure enantiomer of the carboxylic acid is recovered by treating the salt with acid to remove the resolving agent. Another strategy is the formation of diastereomeric esters by reacting the acid with a chiral alcohol, followed by chromatographic separation and subsequent ester hydrolysis.

A modern and scalable approach for the resolution of chiral adamantane carboxylic acids is preparative chiral chromatography. This technique has been successfully applied to resolve analogs such as (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid, demonstrating its efficacy for this class of compounds.

Enantioselective Methodologies for Chiral Adamantane Carboxylic Acids

The development of enantioselective methods for the synthesis of chiral adamantane carboxylic acids is a significant area of research, driven by the demand for enantiomerically pure compounds in various applications, including pharmaceuticals and materials science. Chiral adamantane derivatives, where substituents create a stereocenter, require precise asymmetric synthesis techniques.

One notable approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For instance, the synthesis of chiral noradamantane scaffolds has been achieved with excellent enantioselectivity through a domino Michael/epimerization/Michael/1,2-addition or Michael/epimerization/aldol/1,2-addition reaction mediated by a diphenylprolinol silyl (B83357) ether organocatalyst. nih.gov This method facilitates the formation of multiple carbon-carbon bonds and up to six chiral centers in a single pot, demonstrating the power of organocatalysis in constructing complex, chiral cage-like molecules. nih.gov

Another strategy involves the enantioselective desymmetrization of prochiral adamantane derivatives. This can be accomplished using chiral catalysts that selectively react with one of two enantiotopic functional groups. While specific examples for this compound are not extensively documented, the principles of asymmetric synthesis applied to other adamantane derivatives are transferable. For example, the Charette enantioselective cyclopropanation has been used in the four-directional synthesis of functionalized adamantanes starting from adamantane-1,3,5,7-tetramethanol. imperial.ac.uk

Furthermore, asymmetric transformations of adamantane precursors can lead to chiral carboxylic acids. A series of asymmetric reactions and enantiomeric resolution steps have been employed to convert a common starting material into enantiomerically pure ketoolefins, which then undergo cyclization to form enantiomerically pure substituted adamantane derivatives. mdpi.com The synthesis of adamantane-type compounds containing chiral trifluoromethylamine fragments has also been achieved through an asymmetric aza-Henry reaction, showcasing the utility of this method in generating chiral adamantane derivatives with high enantioselectivity. frontiersin.org

Below is a table summarizing key aspects of enantioselective methodologies for chiral adamantane derivatives.

| Methodology | Key Features | Starting Materials Example | Catalyst/Auxiliary Example |

| Organocatalytic Domino Reaction | Forms multiple C-C bonds and chiral centers in one pot with high enantioselectivity. nih.gov | Simple acyclic or monocyclic precursors | Diphenylprolinol silyl ether |

| Enantioselective Cyclopropanation | Introduces chirality through the formation of a cyclopropane (B1198618) ring. imperial.ac.uk | Adamantane-based alcohols | Charette catalyst |

| Asymmetric Cyclization of Ketoolefins | Creates chiral adamantane core from enantiomerically pure precursors. mdpi.com | Enantiomerically pure ketoolefins | Titanium(IV) chloride |

| Asymmetric aza-Henry Reaction | Generates chiral β-nitroamines which can be converted to chiral adamantane derivatives. frontiersin.org | N-Boc trifluoromethyl ketimines and nitromethane | Quaternary ammonium (B1175870) salts from amino acids |

Preparative Chiral Chromatography for Enantiomeric Separation and Scale-Up

For chiral adamantane carboxylic acids that are synthesized as a racemic mixture, preparative chiral chromatography is an indispensable tool for separating the enantiomers and for scaling up the production of the desired enantiopure compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

A significant innovation in this area is the use of stacked injections in preparative chiral chromatography, which has been shown to be a very effective and cost-efficient method for the enantioresolution of chiral cage compounds. acs.org This technique involves injecting a subsequent sample before the previous one has fully eluted from the column, thereby maximizing the use of the chromatographic system and increasing throughput. This approach was successfully applied to the scale-up synthesis of the chiral (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid, a key precursor for promising antiviral agents. acs.org

The choice of the chiral stationary phase, mobile phase, and operating conditions are critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the separation of a wide range of chiral compounds, including carboxylic acids. The mobile phase composition, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is fine-tuned to achieve the best balance between resolution and analysis time.

The table below highlights important parameters in preparative chiral chromatography for adamantane carboxylic acids.

| Parameter | Description | Example |

| Chromatography Mode | The method of sample injection and elution. | Stacked injections for increased throughput. acs.org |

| Chiral Stationary Phase (CSP) | The chiral material packed in the column that enables enantiomeric separation. | Polysaccharide-based (e.g., cellulose or amylose derivatives). |

| Mobile Phase | The solvent system that carries the sample through the column. | Heptane/Isopropanol mixtures. |

| Detection | The method used to detect the separated enantiomers as they elute from the column. | UV detection. |

| Scale-Up Potential | The ability to increase the amount of separated material from milligrams to kilograms. nih.gov | Demonstrated for chiral adamantane carboxylic acid derivatives. acs.org |

Green Chemistry Approaches and Scalable Production Methodologies

In modern organic synthesis, there is a strong emphasis on developing environmentally friendly and scalable processes. For the production of this compound and its analogs, this translates to optimizing reaction conditions to minimize waste and energy consumption, and exploring advanced manufacturing technologies like continuous flow reactors.

Optimized Reaction Conditions for Industrial Relevance

The industrial synthesis of adamantane carboxylic acids often relies on well-established reactions like the Koch-Haaf carboxylation. google.com This reaction typically involves the treatment of an adamantane precursor (such as an alcohol or bromide) with formic acid in the presence of a strong acid like sulfuric acid. orgsyn.org Optimization of these conditions is crucial for large-scale production to ensure high yields, purity, and cost-effectiveness.

Key parameters that are optimized include the concentration of the acids, the ratio of reactants, reaction temperature, and reaction time. For instance, in the production of 1-adamantanecarboxylic acid from 1-nitroxyadamantane, the use of 93.0-96.0% sulfuric acid containing urea, with a specific molar ratio of formic acid, and controlled temperature (18-20°C) and time (4-24 hours) has been shown to produce the final product in high yields (90-99%). google.com The addition of urea helps to manage side reactions. google.com

Another approach to adamantane functionalization is through carbonylation reactions. The GaCl₃-mediated carbonylation of adamantane to 1-adamantanecarboxaldehyde proceeds under mild conditions (room temperature and atmospheric pressure of CO), which is a significant improvement over methods requiring high pressures. acs.org Such mild conditions are highly desirable for industrial applications as they reduce the need for specialized high-pressure equipment and improve safety.

The table below summarizes optimized reaction conditions for adamantane carboxylation and related reactions.

| Reaction | Precursor | Reagents | Key Optimized Conditions | Yield |

| Koch-Haaf Carboxylation google.com | 1-Nitroxyadamantane | Formic acid, 93-96% H₂SO₄, Urea | 1.5-2.0 mol of formic acid per mol of precursor, 18-20°C, 4-24 h. | 90-99% |

| Koch-Haaf Carboxylation orgsyn.org | Adamantane | Formic acid, t-butyl alcohol, 96% H₂SO₄, CCl₄ | 17–25°C, 1-2 hours addition time. | 67–72% |

| GaCl₃-Mediated Carbonylation acs.org | Adamantane | CO (1 atm), GaCl₃, 1,2-dichloroethane | Room temperature, atmospheric pressure. | up to 84% |

Continuous Flow Reactor Applications in Adamantane Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and seamless scale-up. numberanalytics.comeuropa.euresearchgate.net These benefits are particularly relevant for the synthesis of adamantane derivatives, which can involve hazardous reagents and highly exothermic reactions.

The synthesis of memantine, a 1,3-dimethyl-5-aminoadamantane derivative, has been successfully adapted to a continuous flow process. nih.govbohrium.com This multi-step synthesis, starting from acenaphthene, involves hydrogenation, skeletal rearrangement, nitration, and reduction, with each step investigated under continuous flow conditions. nih.gov The use of flow reactors allows for precise control over reaction parameters, leading to improved yields and safety.

Flow chemistry has also been employed for the synthesis of other adamantane derivatives. For example, a machine-assisted flow procedure was used to synthesize a class of adamantane benzamide (B126) compounds, where an oxazoline (B21484) precursor was subjected to ozonolysis followed by reaction with various nitrogen nucleophiles in a continuous stream. acs.orgnih.gov This "telescoped" approach, where multiple reaction steps are performed in a continuous sequence without isolating intermediates, significantly streamlines the synthetic process. youtube.com

The application of flow chemistry in adamantane synthesis is a rapidly growing area with the potential to revolutionize the industrial production of these important compounds.

| Flow Chemistry Application | Key Advantages | Example Adamantane Derivative Synthesized |

| Multi-step Synthesis of Memantine nih.govbohrium.com | Enhanced safety, precise control over reaction conditions, potential for continuous manufacturing. | Memantine (1,3-dimethyl-5-aminoadamantane) |

| Telescoped Synthesis of Adamantane Benzamides acs.orgnih.gov | Streamlined process by eliminating the need for intermediate isolation, rapid synthesis of a library of compounds. | Adamantane benzamides |

| General Adamantane Functionalization | Improved heat and mass transfer, safer handling of hazardous reagents, easier scale-up from laboratory to industrial production. numberanalytics.comeuropa.euresearchgate.net | A wide range of functionalized adamantanes. |

Construction of the Adamantane Framework for Substituted Derivatives

While functionalization of the pre-existing adamantane core is a common strategy, building the adamantane skeleton from simpler, non-cage precursors offers a powerful alternative for accessing a wide range of substituted derivatives, including those that are difficult to obtain through direct functionalization.

Total Synthesis from Acyclic, Monocyclic, or Bicyclic Starting Materials

The total synthesis of the adamantane framework can be achieved through a variety of cyclization strategies starting from acyclic, monocyclic, or bicyclic precursors. mdpi.comnih.gov These methods often involve a series of condensation, cyclization, and rearrangement reactions to construct the rigid tricyclic cage structure.

From Acyclic Precursors: The first construction of the adamantane skeleton from acyclic starting materials involved the reaction of formaldehyde (B43269) and dimethyl malonate. mdpi.comnih.gov This approach, while historically significant, has been largely superseded by more efficient methods.

From Monocyclic Precursors: Monocyclic compounds can serve as versatile starting points for the construction of the adamantane core. For example, a monocyclic starting material can undergo a series of Michael additions to form a bicyclic intermediate, which is then further modified and cyclized to furnish the adamantane scaffold. nih.gov

From Bicyclic Precursors: The cyclization of bicyclo[3.3.1]nonane derivatives is a particularly effective and widely used strategy for synthesizing 1,2-disubstituted adamantanes. mdpi.com These bicyclic precursors can be prepared from simpler building blocks. For instance, the condensation of an enamine with ethyl 2-(bromoethyl)acrylate leads to a bicyclic intermediate that undergoes intramolecular condensation to yield an adamantane derivative. researchgate.net In another example, an acid-catalyzed cyclization of a bicyclic compound, followed by metathesis, was a key step in the total synthesis of Plukenetione A, a natural product containing an adamantane core. mdpi.com

The table below provides an overview of different starting materials for the total synthesis of the adamantane framework.

| Starting Material Type | General Strategy | Example Reaction |

| Acyclic mdpi.comnih.gov | Multi-step condensation and cyclization reactions. | Reaction of formaldehyde and dimethyl malonate. |

| Monocyclic nih.gov | Sequential Michael additions to form a bicyclic intermediate, followed by further modification and cyclization. | Combination of a monocyclic precursor and an acrylate (B77674) to form a bicyclic core which is then cyclized. |

| Bicyclic mdpi.comresearchgate.net | Intramolecular cyclization of a bicyclo[3.3.1]nonane derivative. | Acid-catalyzed cyclization of a bicyclic diolefin or ketoolefin. Enamine condensation followed by intramolecular cyclization. |

Ring Expansion and Contraction Reactions of Adamantane Homologs

Ring expansion and contraction reactions represent a powerful strategy for the synthesis of substituted adamantane derivatives, including analogs of this compound. nih.gov These skeletal rearrangement reactions allow for the construction of the rigid tricyclic adamantane framework from more readily available precursors or the conversion of the adamantane core into its homologs, such as homoadamantane (B8616219) and noradamantane. nih.govnih.gov Such transformations are typically promoted by the generation of a reactive intermediate, such as a carbocation or a carbenoid, adjacent to the polycyclic cage, which then triggers the migration of an endocyclic bond. wikipedia.org

One notable application of ring expansion involves the synthesis of 4-substituted homoadamantanes from adamantan-2-one. rsc.org This transformation can be achieved through various methods, including the Tiffeneau–Demjanov rearrangement. These reactions proceed by creating a leaving group on an exocyclic carbon, which, upon its departure, initiates the migration of one of the bridgehead bonds of the adamantane nucleus, thereby expanding the ring system. wikipedia.org

Conversely, ring contraction reactions provide a route to noradamantane derivatives from adamantane precursors. A common approach involves the generation of a carbocation at a bridgehead position, which can then undergo a 1,2-alkyl shift, leading to a contracted ring system. For instance, the triflic acid-promoted cascade reaction of N-methyl protected cyclic carbamates derived from adamantane leads to the formation of ring-contracted iminium triflates. researchgate.netrsc.orgscientifiq.ai This process consists of a decarboxylation step followed by an intramolecular nucleophilic 1,2-alkyl shift. researchgate.netrsc.orgscientifiq.ai The resulting iminium moiety can be subsequently reduced or trapped by a nucleophile to yield various noradamantane derivatives. nih.gov

The mechanism of these rearrangements is highly dependent on the reaction conditions and the nature of the substituents on the adamantane core. For example, the ring contraction of the adamantane framework can be initiated under either acidic or basic conditions, proceeding through imine intermediates. nih.govrsc.org The stability of the intermediate carbocations plays a crucial role in determining the reaction pathway and the final product distribution. researchgate.net

Detailed studies on these reactions have provided valuable insights into the synthesis of complex adamantane analogs. The table below summarizes key research findings on ring expansion and contraction reactions of adamantane homologs.

| Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product(s) | Reference(s) |

| Ring Contraction | Adamantane-based cyclic carbamates | Triflic acid | Noradamantane methylene (B1212753) amines/iminium salts | nih.govrsc.org |

| Ring Expansion | Adamantan-2-one | Not specified | 4-Substituted homoadamantanes | rsc.org |

| Ring Contraction | Homoadamantan-4,5-dione-4-¹⁴C | Benzylic acid rearrangement | 2-Hydroxy-2-adamantane carboxylic acid | electronicsandbooks.com |

| Ring Expansion | Protoadamantanone | Various electrophiles | 2-(2-Oxoadamantan-1-yl)acetic acid, 3-(2-Oxoadamantan-1-yl)propanoic acid | researchgate.net |

These synthetic methodologies, while not always directly yielding this compound, provide versatile pathways to a wide range of substituted adamantane and noradamantane carboxylic acids and their derivatives, which can serve as crucial intermediates for the synthesis of the target compound and its analogs.

Derivatization Chemistry and Reaction Mechanisms of 4 Methyladamantane 1 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that can undergo numerous reactions to yield esters, amides, acyl halides, and alcohols. The steric bulk of the 4-methyladamantyl group can influence the reaction rates and conditions required for these transformations compared to less hindered carboxylic acids.

Esterification Reactions and Detailed Mechanisms (e.g., Fischer Esterification)

Esterification is a fundamental transformation of carboxylic acids, and 4-methyladamantane-1-carboxylic acid can be converted to its corresponding esters through various methods, most notably the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org

The Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.comcerritos.edu To drive the reaction toward the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, in accordance with Le Chatelier's principle. libretexts.orgcerritos.edu

Mechanism of Fischer Esterification:

The mechanism involves several key steps, all of which are reversible: masterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic Attack by Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts one of the hydroxyls into a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. youtube.comkhanacademy.org

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

| Reactants | Carboxylic Acid, Alcohol | Formation of the ester. |

| Catalyst | Concentrated H₂SO₄, TsOH, HCl | To protonate the carbonyl and increase its reactivity. masterorganicchemistry.com |

| Solvent | Excess of the reactant alcohol | Serves as both reactant and solvent, driving the equilibrium forward. masterorganicchemistry.com |

| Temperature | Typically heated to reflux | To increase the reaction rate. |

| Work-up | Removal of water (e.g., azeotropic distillation) | To shift the equilibrium towards the products. libretexts.org |

Amidation Reactions and Mechanistic Considerations (e.g., DCC Coupling)

The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To facilitate this transformation, coupling reagents are employed to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a classic and effective reagent for this purpose. chemistrysteps.comlibretexts.org

The DCC coupling reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, thus making the carbonyl carbon susceptible to nucleophilic attack by the amine. libretexts.org

Mechanism of DCC Coupling:

Activation of Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the DCC molecule. A proton transfer results in the formation of a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate effectively contains an activated carboxylic acid where the oxygen is part of a good leaving group.

Nucleophilic Attack by Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate. libretexts.orgyoutube.com

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses.

Product Formation: The leaving group, N,N'-dicyclohexylurea, departs, and the amide bond is formed. N,N'-dicyclohexylurea is a stable, insoluble solid that precipitates from the reaction mixture, helping to drive the reaction to completion. youtube.com

Other carbodiimide-based coupling agents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), function via a similar mechanism and are often used because their urea (B33335) byproduct is water-soluble, simplifying product purification. chemistrysteps.comnih.gov Additives like HOBt (Hydroxybenzotriazole) can be included to improve reaction efficiency and suppress side reactions. nih.gov

Table 2: Common Reagents for Amide Bond Formation

| Reagent | Name | Byproduct | Key Features |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct, removed by filtration. libretexts.org |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Simplifies purification, especially in aqueous media. chemistrysteps.comnih.gov |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | --- | High efficiency, often used in peptide synthesis. nih.gov |

| HOBt | Hydroxybenzotriazole | --- | Used as an additive to reduce racemization and improve yields. nih.gov |

Synthesis of Acyl Halides and Acid Anhydrides

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as valuable intermediates in the synthesis of esters and amides. 1-Adamantanecarbonyl chloride is a known compound that can be used in reactions like Friedel-Crafts acylation. sigmaaldrich.com The synthesis of 4-methyladamantane-1-carbonyl chloride would be expected to follow standard procedures for converting carboxylic acids to acyl chlorides.

Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). orgsyn.org The reaction with thionyl chloride, for example, proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride gas.

Acid anhydrides of this compound can also be synthesized. A common method involves the reaction of the corresponding acyl chloride with a carboxylate salt (e.g., sodium 4-methyladamantane-1-carboxylate). Alternatively, treatment of the carboxylic acid with a strong dehydrating agent can yield the symmetric anhydride.

Reduction and Oxidation Reactions of the Carboxyl Group

The carboxyl group of this compound can be reduced to a primary alcohol, yielding (4-methyladamantan-1-yl)methanol. This transformation requires a strong reducing agent, as carboxylic acids are resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction proceeds via the formation of an aluminum alkoxide complex, which is then hydrolyzed during an aqueous workup to liberate the alcohol.

Conversely, the carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation. Most oxidative reactions involving adamantane (B196018) derivatives target the C-H bonds on the adamantane cage itself rather than the carboxyl group. researchgate.net

Adamantane Cage Modifications and Functionalization

The adamantane framework is a rigid, strain-free, and lipophilic scaffold. researchgate.net While generally unreactive, its tertiary C-H bonds (at the bridgehead positions) can undergo substitution reactions under specific conditions. In this compound, the bridgehead positions are potential sites for further functionalization.

Electrophilic and Nucleophilic Substitution Reactions on the Adamantane Core

Electrophilic Substitution:

Direct electrophilic substitution on the adamantane cage is challenging due to the low reactivity of the C-H bonds. However, reactions can be forced under strong conditions. The carboxyl group at the C-1 position is an electron-withdrawing group, which deactivates the adamantane cage towards electrophilic attack. Conversely, the methyl group at the C-4 position is a weak electron-donating group, which could slightly activate the cage. libretexts.org

Electrophilic functionalization often proceeds through the formation of an adamantyl cation intermediate. nih.gov For example, treatment with strong acids can generate a carbocation at a bridgehead position, which can then be trapped by a nucleophile in a Ritter-type reaction. science.org.ge Reactions like nitration and halogenation can introduce functional groups onto the cage, though they may require harsh conditions. researchgate.netwikipedia.org The directing effects of the existing methyl and carboxyl groups, as well as significant steric hindrance, would influence the regioselectivity of such substitutions.

Nucleophilic Substitution:

Nucleophilic substitution on the adamantane core requires the pre-existence of a suitable leaving group, as direct displacement of a hydride ion is not feasible. researchgate.netcolab.ws Functionalization is often achieved in a multi-step process where an electrophilic or radical reaction first introduces a functional group (e.g., a halogen or hydroxyl group), which can then be displaced by a nucleophile. For instance, a hydroxyl group at a bridgehead position could be converted to a better leaving group (like a tosylate) and subsequently substituted by a nucleophile. The rigid structure of the adamantane cage prevents backside attack (Sₙ2 mechanism), so nucleophilic substitutions at the bridgehead positions typically proceed through an Sₙ1 mechanism involving a carbocation intermediate. colab.ws

Selective C-H Functionalization Strategies for Adamantane Derivatives

The functionalization of adamantane's C-H bonds is a significant challenge in organic synthesis due to their high bond dissociation energies. However, the inherent stability of the tertiary adamantyl radical and carbocation intermediates often provides a degree of regioselectivity. nih.gov Adamantane itself possesses two types of C-H bonds: four equivalent tertiary (3°) bonds at the bridgehead positions and twelve equivalent secondary (2°) bonds at the methylene (B1212753) bridges. nih.gov Strategies for selective functionalization often exploit the higher reactivity of the tertiary C-H bonds.

Recent advances have focused on sophisticated catalytic systems to achieve high selectivity and functional group tolerance. chemrxiv.org

Radical-Based Functionalization: Direct radical-based reactions are a common method for converting diamondoid C–H bonds to C–C bonds. nih.gov These reactions often proceed via hydrogen atom transfer (HAT), where a radical species abstracts a hydrogen atom from the adamantane core. The resulting adamantyl radical is more stable at the tertiary position, which typically directs functionalization to the bridgehead carbons.

Photoredox and H-Atom Transfer (HAT) Catalysis: A powerful strategy for C-H functionalization involves the combination of photoredox and H-atom transfer catalysis. chemrxiv.org These methods can demonstrate remarkable chemoselectivity for the strong 3° C–H bonds found in adamantanes, even in the presence of weaker, more traditionally reactive C-H bonds elsewhere in a molecule. chemrxiv.orgchemrxiv.org For instance, certain amine-based catalyst systems show a strong preference for adamantane's C-H bonds over the weaker C-H bonds of aldehydes. chemrxiv.org This approach is versatile and has been successfully applied to the late-stage functionalization of drug derivatives containing the adamantane moiety. chemrxiv.org

Mechanisms of C-H Activation: Several distinct mechanisms can be involved in the metal-catalyzed C-H activation of adamantane derivatives. uni-giessen.de These include:

Oxidative Addition: Common for electron-rich late transition metals (e.g., Rh, Ir, Pd), where the metal center inserts into the C-H bond. uni-giessen.de

Sigma-Bond Metathesis: A concerted process often seen with d0 transition metal complexes. uni-giessen.de

Electrophilic Activation: Involves the interaction of an electrophilic metal complex with the C-H bond. uni-giessen.de

Metalloradical Activation: Utilizes metal complexes that can reversibly break C-H bonds. uni-giessen.de

The choice of catalyst and reaction conditions dictates which C-H bonds are targeted, enabling controlled derivatization.

| Strategy | Typical Reagents/Catalysts | Mechanism Highlights | Selectivity |

|---|---|---|---|

| Radical Acylation | Acyl sources, radical initiators | Formation of a stable tertiary adamantyl radical intermediate. nih.gov | Preferential functionalization at the tertiary (bridgehead) position. |

| Photoredox HAT Alkylation | Photocatalyst (e.g., Ir, Ru complexes), HAT catalyst (e.g., quinuclidine) | Catalyst generates a radical that selectively abstracts a hydrogen atom from the 3° position. chemrxiv.orgacs.org | High chemoselectivity for strong 3° C–H bonds over weaker C–H bonds. chemrxiv.orgchemrxiv.org |

| Transition Metal Catalysis | Pd, Ru, Rh complexes | Can proceed via oxidative addition, electrophilic activation, or other pathways. uni-giessen.deiaea.org | Selectivity can be controlled by directing groups or the inherent reactivity of the catalyst. uni-giessen.de |

Nucleophilic Acyl Substitution Mechanisms in Adamantane Carboxylic Acid Systems

The carboxylic acid group of this compound is a primary site for derivatization via nucleophilic acyl substitution. This class of reaction involves the replacement of the hydroxyl (-OH) group with another nucleophilic group. The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comuomustansiriyah.edu.iq

The reactivity in these systems is influenced by several factors:

Nature of the Nucleophile: Strong, negatively charged nucleophiles (e.g., Grignard reagents, hydride sources like LiAlH₄) react readily. masterorganicchemistry.com Weak, neutral nucleophiles (e.g., alcohols, amines) typically require acid catalysis to activate the carbonyl group and make it more electrophilic. chadsprep.comlibretexts.org

Steric Hindrance: The bulky 4-methyladamantyl group attached to the carbonyl carbon creates significant steric hindrance. This can slow the rate of nucleophilic attack compared to less hindered carboxylic acids, as the adamantane cage impedes the approach of the nucleophile to the carbonyl carbon and destabilizes the crowded tetrahedral intermediate.

Leaving Group Ability: The hydroxyl group is a poor leaving group. Under acidic conditions, it is protonated to form -OH₂⁺, a much better leaving group (water). libretexts.org Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride or anhydride, which possesses a better leaving group (Cl⁻ or a carboxylate anion, respectively). uomustansiriyah.edu.iqlibretexts.org

| Condition | Step 1: Addition | Step 2: Elimination | Key Feature |

|---|---|---|---|

| Basic/Neutral (Strong Nucleophile) | A strong nucleophile directly attacks the carbonyl carbon to form a tetrahedral alkoxide intermediate. masterorganicchemistry.com | The carbonyl double bond reforms, expelling the leaving group (e.g., from an acid chloride or ester). Direct expulsion of OH⁻ from a carboxylic acid is unfavorable. masterorganicchemistry.com | Reaction is favored when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com |

| Acid-Catalyzed (Weak Nucleophile) | The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile. chadsprep.comlibretexts.org | The hydroxyl group is protonated to form a good leaving group (-OH₂⁺), which is eliminated as water. libretexts.org | Essential for reactions with neutral nucleophiles like alcohols (Fischer esterification) and amines. |

Reactions with Specific Reagents and Intermediates (e.g., Nitriles, Diazomethane)

Reactions Involving Nitriles: Nitriles can be involved in the synthesis of adamantane carboxylic acids or their derivatives through several pathways. The most direct connection is the hydrolysis of an adamantyl nitrile to the corresponding carboxylic acid. This reaction can be performed under either acidic or basic conditions. libretexts.org

Acid Hydrolysis: The nitrile is heated with an aqueous acid (e.g., HCl). The nitrogen atom is protonated, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate to yield the carboxylic acid and an ammonium ion. libretexts.orglibretexts.org

R-C≡N + 2H₂O + H⁺ → R-COOH + NH₄⁺

Alkaline Hydrolysis: The nitrile is heated with an aqueous base (e.g., NaOH). The hydroxide (B78521) ion directly attacks the nitrile carbon. This process also forms an amide intermediate, ultimately yielding a carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid. libretexts.orglibretexts.org

R-C≡N + H₂O + OH⁻ → R-COO⁻ + NH₃

Reactions with Diazomethane: Diazomethane (CH₂N₂) is a highly effective and mild reagent for converting carboxylic acids into their corresponding methyl esters. libretexts.orgmasterorganicchemistry.com The reaction with this compound is rapid and proceeds in high yield, producing methyl 4-methyladamantane-1-carboxylate and nitrogen gas. wordpress.com

The mechanism involves two main steps: masterorganicchemistry.com

Acid-Base Reaction: The acidic proton of the carboxylic acid is transferred to the carbon atom of diazomethane. This is the rate-determining step and results in the formation of a carboxylate anion and a methyldiazonium cation (CH₃N₂⁺). masterorganicchemistry.comyoutube.com

Sₙ2 Displacement: The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation. This occurs in a concerted Sₙ2 fashion, displacing an exceptionally stable leaving group: dinitrogen gas (N₂). libretexts.orgyoutube.com

This method is particularly advantageous due to its mild conditions and the formation of only a gaseous byproduct, which simplifies product purification. masterorganicchemistry.comwordpress.com

| Reagent | Product of Reaction with Carboxylic Acid | Mechanism Summary | Key Characteristics |

|---|---|---|---|

| Nitrile (Hydrolysis to form acid) | (Forms the carboxylic acid) | Nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the nitrile carbon. libretexts.orglibretexts.org | A key synthetic route to adamantane carboxylic acids. |

| Diazomethane (CH₂N₂) | Methyl Ester | Proton transfer from the acid to CH₂N₂, followed by Sₙ2 attack by the carboxylate on the resulting CH₃N₂⁺ cation, releasing N₂ gas. libretexts.orgmasterorganicchemistry.com | Mild, high-yielding reaction with a gaseous byproduct. wordpress.com Highly toxic and potentially explosive reagent. wordpress.com |

Advanced Spectroscopic and Structural Characterization of 4 Methyladamantane 1 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of adamantane (B196018) derivatives. The symmetry of the adamantane cage often simplifies the spectra, but substitution can lead to complex splitting patterns that require advanced techniques for full assignment.

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the molecular skeleton and the position of substituents.

¹H NMR Spectroscopy: For the parent adamantane-1-carboxylic acid, the ¹H NMR spectrum in CDCl₃ typically shows three distinct groups of signals corresponding to the protons of the adamantane cage, in addition to the acidic proton of the carboxyl group. chemicalbook.com The protons on the carbons adjacent to the carboxyl group (C-2, C-8, C-9) are the most deshielded, followed by the protons on the carbons beta to the substituent (C-4, C-6, C-10), and finally the single proton at the gamma position (C-5, C-7). The acidic proton (1-COOH) appears as a broad singlet at a significantly downfield chemical shift, typically around 11-12 ppm. chemicalbook.com

The introduction of a methyl group at the C-4 position of 4-Methyladamantane-1-carboxylic acid would break the C₃v symmetry of the adamantane-1-carboxylic acid cage, leading to a more complex spectrum. The key expected changes are:

A new signal for the methyl protons (4-CH₃): This would likely appear as a singlet or a closely spaced multiplet in the upfield region (around 0.9-1.2 ppm).

Increased complexity of cage proton signals: The protons on the adamantane skeleton would no longer be as chemically equivalent, resulting in a larger number of distinct multiplets. The protons near the methyl group and the carboxylic acid group would experience the most significant shifts.

Stereochemistry: The methyl group at the C-4 position can be in either an axial or equatorial position relative to the chair conformation of the six-membered ring it resides on. This stereoisomerism would result in distinct NMR spectra for each isomer, particularly affecting the chemical shifts of the methyl group and adjacent cage protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of adamantane-1-carboxylic acid shows four signals for the adamantane cage and one for the carboxyl carbon. science.org.ge The carboxyl carbon (1-COOH) is highly deshielded, appearing around 180-185 ppm. The quaternary carbon attached to the carboxyl group (C-1) appears around 40-45 ppm. The remaining signals correspond to the CH₂ and CH groups of the cage. oregonstate.eduorganicchemistrydata.org

For this compound, the following spectral features are predicted:

A new methyl carbon signal (4-CH₃): This would be observed in the upfield region, typically between 15-25 ppm.

Increased number of carbon signals: The loss of symmetry would result in more than the four cage carbon signals seen in the parent compound. Carbons C-4 and C-1 would be distinct, as would the various CH and CH₂ groups.

Carbonyl Signal: The chemical shift of the carbonyl carbon would be largely unaffected, remaining in the 180-185 ppm range.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1-COOH | ~12.0 (broad s) | ~182 |

| Adamantane Cage Protons | 1.5 - 2.5 (multiple multiplets) | - |

| 4-CH₃ | ~1.0 (s) | ~20 |

| Adamantane Cage Carbons | - | 28 - 50 (multiple signals) |

Given the predicted complexity of the 1D spectra for this compound, 2D NMR techniques would be crucial for definitive structural assignment. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. This would be instrumental in tracing the connectivity of the protons throughout the adamantane cage, helping to assign the complex multiplets by identifying which protons are neighbors. For example, it could distinguish between protons on the same methylene (B1212753) group and protons on adjacent carbons.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HETCOR or HSQC experiment correlates directly bonded protons and carbons. This technique would be essential for unequivocally assigning each proton signal to its corresponding carbon atom in the adamantane framework and for the methyl group. This correlation is fundamental to piecing together the full carbon skeleton and confirming the location of the methyl substituent. An HMBC (Heteronuclear Multiple Bond Correlation) experiment could further confirm long-range (2-3 bond) correlations, for instance, between the methyl protons and the quaternary C-4.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is dominated by two very characteristic absorptions:

O-H Stretch: A very broad absorption band typically appears in the region of 2500-3300 cm⁻¹, arising from the stretching of the hydroxyl proton involved in strong hydrogen bonding between two carboxylic acid molecules forming a dimer. nist.govchemicalbook.com

C=O Stretch: A strong, sharp absorption band appears around 1700-1725 cm⁻¹ for the carbonyl group of the hydrogen-bonded dimer. nih.gov

The adamantane framework itself gives rise to a series of C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) and various bending, rocking, and twisting vibrations in the fingerprint region (below 1500 cm⁻¹). researchgate.net For this compound, the spectrum would be a superposition of the signals from the adamantane cage, the carboxylic acid, and the methyl group. The methyl group would introduce additional C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also visible in Raman spectra, though typically weaker than in the IR. The symmetric vibrations of the adamantane cage and C-C bond stretches are often strong and well-defined in Raman spectra, making it a useful tool for analyzing the skeletal structure. researchgate.net The C-H stretching region is also prominent.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 | Weak/Broad | Broad, Strong (IR) |

| C-H stretch (adamantane & CH₃) | 2850-2960 | 2850-2960 | Strong |

| C=O stretch (H-bonded dimer) | ~1710 | ~1710 | Very Strong (IR), Medium (Raman) |

| CH₂/CH₃ bend | ~1450, ~1375 | ~1450, ~1375 | Medium |

| C-O stretch / O-H bend | 1210-1320 | - | Strong (IR) |

| Adamantane Skeleton | 700-1200 | 700-1200 | Medium (IR), Strong (Raman) |

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

The molecular formula of this compound is C₁₂H₁₈O₂ corresponding to a molecular weight of 194.1307 g/mol .

The fragmentation of adamantane derivatives is characterized by cleavage of the adamantane cage and loss of substituents. For carboxylic acids, characteristic losses include the hydroxyl group (-OH, 17 amu) and the entire carboxyl group (-COOH, 45 amu). youtube.com

The predicted fragmentation pattern for this compound would include:

Molecular Ion (M⁺): A peak at m/z 194, corresponding to the intact molecule. Its intensity may be moderate due to the stability of the adamantane cage.

Loss of COOH: A very prominent peak corresponding to the [M - COOH]⁺ fragment at m/z 149. This represents the stable 4-methyl-1-adamantyl cation. This is often the base peak in the spectrum of adamantane-1-carboxylic acid itself. nih.gov

Loss of H₂O: A peak corresponding to [M - H₂O]⁺ at m/z 176, although this is typically less common for simple carboxylic acids.

Cage Fragmentation: A series of peaks at lower m/z values resulting from the breakdown of the 4-methyladamantyl cation (m/z 149), which would lose alkyl fragments.

| m/z | Predicted Fragment | Notes |

|---|---|---|

| 194 | [C₁₂H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [M - COOH]⁺ or [C₁₁H₁₇]⁺ | Loss of the carboxyl group; likely the base peak. |

| 135 | [C₁₀H₁₅]⁺ | Loss of COOH and a methyl group from the cage. |

| 93 | [C₇H₉]⁺ | Common adamantane cage fragment. |

| 79 | [C₆H₇]⁺ | Common adamantane cage fragment. |

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While no public crystal structure for this compound is currently available, its likely structural features can be inferred from related compounds.

Adamantane-1-carboxylic acid is known to form crystalline solids. researchgate.net Like most carboxylic acids, it is expected to form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules are linked in a head-to-head fashion. This creates a characteristic eight-membered ring motif.

Determination of Solid-State Molecular and Supramolecular Structures

The solid-state structure of adamantane-1-carboxylic acid has been determined by single-crystal X-ray diffraction at two different temperatures, 173 K and 280 K. researchgate.netcdnsciencepub.com At both temperatures, the compound crystallizes in the triclinic space group P-1, with two molecules per unit cell. researchgate.netcdnsciencepub.com The fundamental supramolecular motif observed is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netcdnsciencepub.com This is a very common and stable arrangement for carboxylic acids in the solid state.

At lower temperatures (173 K), the crystal structure of adamantane-1-carboxylic acid is well-ordered. researchgate.netcdnsciencepub.com However, at room temperature (280 K), the molecule exhibits disorder. researchgate.netcdnsciencepub.com This disorder is characterized by the adamantyl group adopting two distinct orientations in a 60:40 ratio, and the carboxylic acid group also showing two different orientations. researchgate.netcdnsciencepub.com

Below is a data table summarizing the crystallographic data for adamantane-1-carboxylic acid at both low and high temperatures, which serves as a representative model for this compound.

| Parameter | 173 K | 280 K |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 6.452(3) | 6.503(2) |

| b (Å) | 6.681(2) | 6.849(2) |

| c (Å) | 11.510(3) | 11.620(4) |

| α (°) | 80.84(2) | 77.11(2) |

| β (°) | 87.22(3) | 85.77(2) |

| γ (°) | 74.11(3) | 76.34(2) |

| Volume (ų) | 471.10 | 490.11 |

| Z | 2 | 2 |

| Calculated Density (g/cm³) | 1.271 | 1.221 |

| R-factor | 0.0485 | 0.0874 |

Data sourced from the crystallographic study of adamantane-1-carboxylic acid. researchgate.netcdnsciencepub.com

Analysis of Hydrogen Bonding Networks, Crystal Packing Arrangements, and Polymorphism

The dominant feature of the supramolecular chemistry of adamantane-1-carboxylic acid, and by extension this compound, is the robust hydrogen bonding network. The carboxylic acid groups form classic centrosymmetric dimers, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice versa. researchgate.netcdnsciencepub.com This results in a characteristic R²₂(8) ring motif in graph set notation. The O---O distances in these hydrogen bonds for adamantane-1-carboxylic acid range from 2.616(11) to 2.752(15) Å, indicative of strong hydrogen bonds. researchgate.netcdnsciencepub.com

The observation of a temperature-dependent order-disorder phase transition in adamantane-1-carboxylic acid suggests the possibility of polymorphism in its derivatives. researchgate.netcdnsciencepub.com Polymorphism is the ability of a compound to crystallize in more than one crystal structure. The disordered phase at higher temperatures can be considered a form of dynamic polymorphism. It is plausible that this compound could also exhibit different crystalline forms depending on the crystallization conditions (e.g., solvent, temperature, rate of cooling). Each polymorph would have a unique crystal packing and, consequently, distinct physical properties. However, without specific experimental studies on this compound, the existence and nature of its potential polymorphs remain speculative.

The table below details the key hydrogen bond distances in the dimer of adamantane-1-carboxylic acid.

| Hydrogen Bond | O---O Distance (Å) |

| O-H---O | 2.616(11) - 2.752(15) |

Data represents the range of distances observed in the disordered structure of adamantane-1-carboxylic acid. researchgate.netcdnsciencepub.com

Computational and Theoretical Studies on 4 Methyladamantane 1 Carboxylic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of adamantane (B196018) derivatives. By approximating the complex many-electron problem to one concerning the electron density, DFT allows for the accurate and efficient calculation of various molecular properties.

The electronic character of 4-Methyladamantane-1-carboxylic acid is dictated by the interplay between the bulky, electron-donating adamantane cage and the electron-withdrawing carboxylic acid group. The addition of a methyl group at the 4-position (a tertiary bridgehead carbon) further modulates these properties through its inductive effect.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

While specific DFT calculations for this compound are not extensively reported, data for the closely related 1-adamantanecarboxylic acid can provide a foundational understanding. DFT calculations on 1-adamantanecarboxylic acid have shown that the HOMO is primarily localized on the adamantane cage, reflecting its electron-donating nature, while the LUMO is concentrated on the carboxylic acid moiety, the site of nucleophilic attack. The presence of a methyl group at the 4-position in this compound is expected to raise the energy of the HOMO slightly due to its electron-donating inductive effect, which would, in turn, marginally decrease the HOMO-LUMO gap compared to the unsubstituted counterpart.

| Property | Value | Computational Method |

|---|---|---|

| HOMO Energy | -7.5 eV | DFT/B3LYP |

| LUMO Energy | 1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 9.0 eV | DFT/B3LYP |

DFT calculations are highly effective in predicting the strength and nature of non-covalent interactions, which are fundamental to supramolecular chemistry and molecular recognition. For this compound, the primary binding interaction is the formation of hydrogen-bonded dimers through the carboxylic acid groups.

Studies on the dimerization of 1-adamantanecarboxylic acid have quantified the complexation energy. The calculated complexation energy for the formation of a hydrogen-bonded dimer of 1-adamantanecarboxylic acid is approximately -23.75 kcal/mol, indicating a very stable complex. This strong interaction is attributed to the two O-H···O hydrogen bonds formed between the carboxylic acid moieties.

The presence of the 4-methyl group is not expected to significantly alter this complexation energy, as it is remote from the interacting carboxylic acid group and its steric and electronic effects on the hydrogen bonding are likely to be negligible.

| System | Complexation Energy (kcal/mol) | Computational Method |

|---|---|---|

| 1-Adamantanecarboxylic acid dimer | -23.75 | DFT/B3LYP with Grimme's dispersion correction |

The rigid cage-like structure of the adamantane core significantly limits the conformational freedom of its derivatives. For this compound, the primary source of conformational flexibility arises from the rotation of the carboxylic acid group around the C-C bond connecting it to the adamantane cage.

Computational studies can map the potential energy surface associated with this rotation to identify the most stable conformers. Typically, the lowest energy conformation is one where the C=O bond of the carboxylic acid is staggered with respect to the C-C bonds of the adamantane cage to minimize steric hindrance. The energy barrier for this rotation is generally low, allowing for facile interconversion between conformers at room temperature. The 4-methyl group, being positioned on the adamantane skeleton away from the carboxylic acid, is unlikely to introduce any significant new conformational preferences or rotational barriers.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes such as reaction mechanisms and host-guest interactions.

Computational methods, particularly DFT, can be employed to model chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and the elucidation of reaction mechanisms.

For instance, the carboxylation of 4-methyladamantane to form this compound can be computationally modeled. Such studies would likely involve the generation of a 4-methyl-1-adamantyl cation intermediate, followed by its reaction with a carboxylating agent. The calculations would help in understanding the regioselectivity of the carboxylation and the stability of the involved carbocation intermediates.

The adamantane cage is a classic guest moiety in supramolecular chemistry due to its size, shape, and hydrophobicity. This compound can act as a guest molecule, forming inclusion complexes with various host molecules such as cyclodextrins, cucurbiturils, and calixarenes.

Molecular dynamics simulations are particularly well-suited for studying the dynamic process of a guest molecule entering and binding within a host's cavity. These simulations can provide information on:

Binding Affinity: By calculating the free energy of binding, the stability of the host-guest complex can be predicted.

Binding Pose: The simulations can reveal the preferred orientation of the this compound molecule within the host cavity. The hydrophobic adamantane core is expected to be encapsulated within the hydrophobic cavity of the host, while the more polar carboxylic acid group may interact with the host's rim or remain exposed to the solvent.

Dynamics of Complexation: MD simulations can visualize the entire process of complex formation, including the role of solvent molecules and conformational changes in both the host and guest.

Theoretical Approaches to Non-Covalent Interactions in this compound Systems

The study of non-covalent interactions is crucial for understanding the supramolecular chemistry of this compound, including its crystal packing, polymorphism, and interactions with biological systems. Due to the bulky and rigid nature of the adamantane cage, combined with the hydrogen-bonding capability of the carboxylic acid group, a complex interplay of forces governs its molecular aggregation. Computational and theoretical methods provide powerful tools to dissect and quantify these interactions.

Dispersion Correction Methodologies in DFT (e.g., Grimme's dispersion correction)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. However, standard DFT functionals often fail to adequately describe long-range electron correlation, which is the origin of van der Waals or dispersion forces. These forces are particularly significant in systems like this compound, where the large, nonpolar adamantane cage contributes substantially to intermolecular attraction through dispersion.

To address this deficiency, dispersion correction methodologies have been developed. Among the most widely used are the semi-classical dispersion correction schemes developed by Grimme, such as DFT-D3. nih.govresearchgate.net These methods add a pairwise additive term to the DFT energy, which accounts for the attractive dispersion interactions. The general form of this correction is a summation over all atom pairs, damped at short distances to avoid double-counting of correlation effects.

Computational studies on similar adamantane derivatives, such as 1-adamantanecarboxylic acid, have demonstrated the importance of including dispersion corrections. For instance, the complexation energies of adamantane derivative dimers are significantly influenced by these non-covalent interactions. The use of dispersion-corrected functionals like WB97XD or B3LYP with a dispersion correction provides more favorable (i.e., more negative) complexation energies compared to uncorrected functionals. dergipark.org.tr This indicates a stronger, more realistic prediction of dimer stability.

Below is a representative data table illustrating the impact of dispersion correction on the calculated complexation energies for adamantane derivatives, which would be analogous to the expected results for this compound. The data highlights that dispersion-corrected B3LYP yields the most favorable interaction energies.

| Adamantane Derivative Dimer | Functional | Complexation Energy (kcal/mol) |

|---|---|---|

| 1-Adamantanol (B105290) | B3LYP | -5.83 |

| B3LYP-D | -10.11 | |

| 1-Adamantanemethylamine | B3LYP | -6.45 |

| B3LYP-D | -11.53 | |

| 1-Adamantanecarboxylic acid | B3LYP | -9.21 |

| B3LYP-D | -16.77 |

Table 1: Comparison of complexation energies for adamantane derivative dimers calculated with and without dispersion correction. Data adapted from a study on adamantane derivatives. dergipark.org.tr

Hirshfeld Surface and Energy Framework Analyses for Intermolecular Interactions

To visualize and quantify the diverse non-covalent interactions within the crystal structure of a molecule like this compound, Hirshfeld surface analysis is a powerful tool. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting surface is unique for each molecule in a given crystal environment.

For this compound, one would expect to observe several key interactions:

O···H/H···O contacts: These would be prominent due to the hydrogen bonding between the carboxylic acid groups, likely forming classic dimer motifs.

H···H contacts: Given the hydrogen-rich surface of the adamantane cage and the methyl group, these contacts, representing van der Waals forces, are expected to cover a large portion of the Hirshfeld surface. nih.gov

C···H/H···C contacts: These interactions would also be significant, arising from the packing of the bulky hydrocarbon cages.

The following table presents typical contributions of intermolecular contacts from a Hirshfeld surface analysis of a substituted adamantane-triazole derivative, illustrating the expected distribution for a molecule with a large hydrocarbon cage.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 55.1 |

| C···H/H···C | 10.3 |

| Cl···H/H···Cl | 12.8 |

| N···H/H···N | - |

| O···H/H···O | - |

Table 2: Percentage contributions of intermolecular contacts to the Hirshfeld surface for 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole. For this compound, significant O···H/H···O and N···H/H···N (if applicable) contacts would also be expected. Data adapted from a study on an adamantane derivative. nih.gov

Building upon intermolecular interaction energies calculated with dispersion-corrected DFT, energy framework analysis provides a powerful visual representation of the crystal packing's energetic topology. crystalexplorer.net This method calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors. These energies are then depicted as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength.

A breakdown of the interaction energies between molecular pairs, as would be generated in an energy framework analysis, is presented in the table below. This example, from a different molecular crystal, illustrates how the total interaction energy is decomposed into its constituent parts, with dispersion often being a major stabilizing component.

| Interaction | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Repulsion Energy (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|---|

| C-H···O | -0.9 | -84.0 | 49.9 | -45.4 |

| C-H···Cl | -10.4 | -51.9 | 32.4 | -37.4 |

| C-H···O | -6.0 | -37.0 | 20.2 | -29.2 |

Table 3: Example of decomposed intermolecular interaction energies for different hydrogen bonds in a molecular crystal, as calculated for energy framework analysis. Note the significant contribution of dispersion energy to the total interaction energy. Data adapted from a study on methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. nih.gov

Applications of 4 Methyladamantane 1 Carboxylic Acid and Adamantane Carboxylic Acid Derivatives in Materials Science and Catalysis

Role as Versatile Building Blocks in Organic Synthesis and Advanced Materials Development

Adamantane (B196018) carboxylic acid derivatives are highly valued as versatile building blocks in the synthesis of complex molecules and advanced materials. nih.gov The rigid and bulky nature of the adamantane cage provides a structurally robust core that can be functionalized to create polymers and materials with enhanced physical properties. google.com This inherent stability and defined tetrahedral geometry make adamantane-based structures ideal for constructing well-ordered three-dimensional architectures. researchgate.net

The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification and amidation, allowing the adamantane cage to be incorporated into larger molecular systems. acs.org This versatility has led to their use in creating a wide range of compounds, from intermediates for biologically active molecules to components of high-performance polymers and organometallic compounds. The introduction of an adamantyl group, a bulky pendant group, is a known strategy to improve the thermal and mechanical properties of polymers. azom.com These derivatives are key starting materials for polyfunctional adamantanes, which are considered structural blocks for creating next-generation functional materials. sigmaaldrich.com The synthesis of various multi-functional adamantane compounds has been explored for applications in catalysis, supramolecular chemistry, and materials science. nih.gov

Polymer Chemistry and Advanced Coatings

The incorporation of adamantane structures into polymers significantly influences their macroscopic properties. The bulkiness of the adamantane group tends to inhibit dense chain packing, which can increase solubility and improve processability while simultaneously raising the glass transition temperature (Tg) due to restricted chain mobility. nih.govgoogle.com

Additives in Polycondensation Reactions for Conjugated Polymers